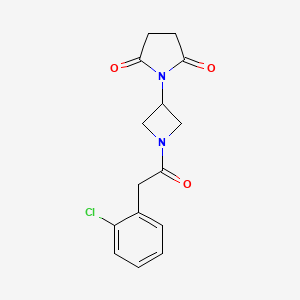
1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains an azetidine ring and a pyrrolidine ring . Azetidine is a saturated heterocyclic compound containing a nitrogen atom . Pyrrolidine is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidine derivatives have been synthesized for various applications, including the production of orally active carbapenems . Pyrrolidine derivatives are also widely used in drug discovery .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring and a pyrrolidine ring. The azetidine ring is a four-membered ring with one nitrogen atom, while the pyrrolidine ring is a five-membered ring also with one nitrogen atom .Applications De Recherche Scientifique
Antidepressant and Nootropic Agents
The compound has been involved in the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. These compounds, including variants with a 2-azetidinone skeleton, have shown promise as central nervous system (CNS) active agents, exhibiting antidepressant and nootropic activities in a dose-dependent manner (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Anticancer Activities
Several studies have demonstrated the compound's role in synthesizing heterocyclic compounds with significant antimicrobial and anticancer activities. For example, the synthesis of heterocyclic compounds derived from 2-chloro-1,8-Naphthyridine-3-carbaldyhyd showed good in vitro antibacterial activity (Fayyadh, 2018). Similarly, novel diphenyl 1-(pyridin-3-yl)ethylphosphonates, including variants with 2-azetidinone structure, displayed high antimicrobial activities and significant cytotoxicity against cancer cell lines (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).
Anticonvulsant Properties
Research into N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including compounds with a similar structure, has shown anticonvulsant properties. These compounds were effective, particularly in the maximal electroshock (MES) test, a model of human tonic-clonic seizures (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).
Molecular Docking Studies for Antimalarial Activity
In silico molecular docking studies have been conducted with compounds including 2-azetidinone and other heterocyclic moieties for potential inhibitors against malaria. These studies are crucial in identifying novel therapeutic agents targeting specific enzymes in malaria-causing organisms (Abdelmonsef, Mohamed, El-Naggar, Temairk, & Mosallam, 2020).
Synthesis of Spirooxindole Pyrrolidine Derivatives
Spiro[pyrrolidin-2,3′-oxindoles] synthesized through reactions involving 2,5-dioxo-pyrrolidin-1-yl derivatives have shown promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These derivatives have the potential for developing into new therapeutic agents (Haddad et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-4-2-1-3-10(12)7-15(21)17-8-11(9-17)18-13(19)5-6-14(18)20/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXMJMIAEUIMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
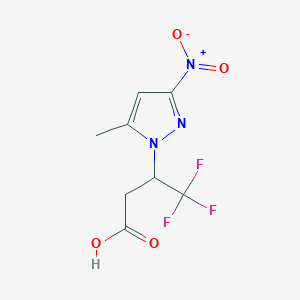
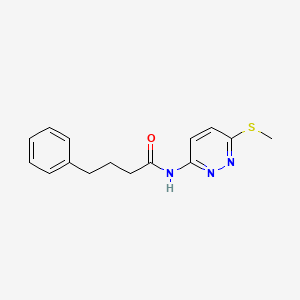
![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)
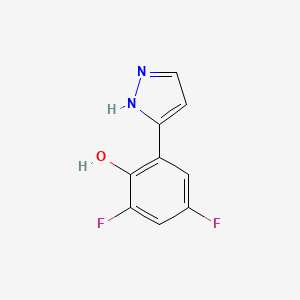
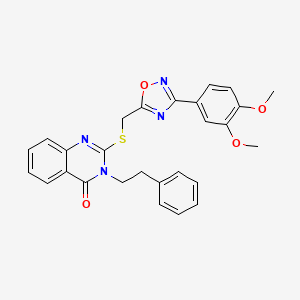
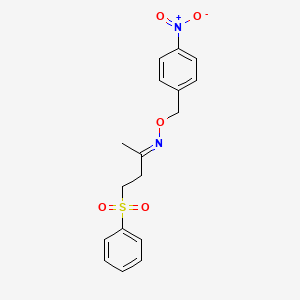
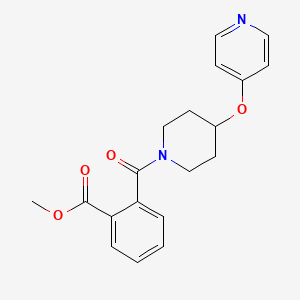
![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)


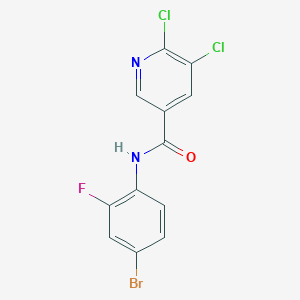
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)
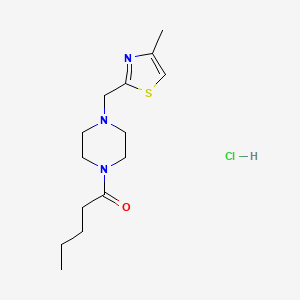
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)
